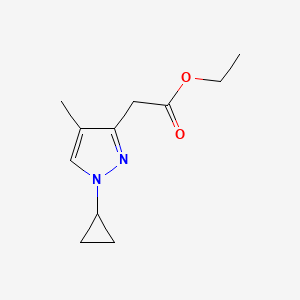

ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is characterized by the presence of a cyclopropyl group, a methyl group, and an ethyl ester moiety attached to the pyrazole ring, making it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate typically involves the reaction of 1-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Functionalized pyrazole derivatives

Scientific Research Applications

Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in its role as an antileishmanial agent, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate can be compared with other similar compounds such as:

Ethyl 2-(1-cyclopropyl-4-phenyl-1H-pyrazol-3-yl)acetate: Similar structure but with a phenyl group instead of a methyl group, which may alter its reactivity and biological activity.

Ethyl 2-(1-cyclopropyl-4-chloro-1H-pyrazol-3-yl)acetate:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties .

Biological Activity

Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique pyrazole structure, which contributes to its reactivity and biological activity. The synthesis typically involves the esterification of 1-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylic acid with ethanol, often using dehydrating agents like sulfuric acid or coupling reagents such as dicyclohexylcarbodiimide (DCC) under reflux conditions.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. It has been tested against various bacterial strains, showing significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus subtilis | Moderate activity |

| Pseudomonas aeruginosa | Moderate activity |

Antifungal Activity

In addition to its antibacterial effects, this compound exhibits antifungal activity. It has been effective against Candida albicans, with MIC values indicating promising potential for therapeutic applications in fungal infections .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key metabolic pathways in microorganisms. For example, in antileishmanial studies, it was shown to inhibit specific enzymes critical for the survival of Leishmania parasites, leading to their death.

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound:

- Antibacterial Studies : A comprehensive evaluation of various alkaloids indicated that derivatives similar to this compound demonstrated significant antibacterial properties, with structure–activity relationship (SAR) studies suggesting that specific substitutions enhance efficacy .

- Antifungal Efficacy : In vitro assays confirmed that the compound effectively inhibited fungal growth, making it a candidate for further development in antifungal therapeutics .

- Cancer Research : this compound has been evaluated for its potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. Preliminary results suggest that this compound may inhibit LDH activity effectively, potentially offering a new avenue for cancer treatment .

Properties

IUPAC Name |

ethyl 2-(1-cyclopropyl-4-methylpyrazol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)6-10-8(2)7-13(12-10)9-4-5-9/h7,9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFRWFHMPUWBLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN(C=C1C)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.